molecular formula C8H11Cl2NO B1342377 2-Chloromethyl-3-ethoxypyridine hydrochloride CAS No. 62734-04-7

2-Chloromethyl-3-ethoxypyridine hydrochloride

Cat. No. B1342377
CAS RN: 62734-04-7
M. Wt: 208.08 g/mol
InChI Key: WDEGRDWGRKYVGC-UHFFFAOYSA-N
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Description

“2-Chloromethyl-3-ethoxypyridine hydrochloride” is a chemical compound with the formula C8H11Cl2NO. It is used in various chemical reactions .

Scientific Research Applications

Synthesis of Pyridine Derivatives

2-Chloromethyl-3-ethoxypyridine hydrochloride is used in the synthesis of pyridine derivatives, which are crucial in various chemical reactions and the development of new compounds. For example, an improved method for preparing 2-chloromethyl-3,4-dimethoxypyridine hydrochloride involves multiple steps including methylation, chloridation, oxidation, and methoxylation, showcasing the versatility of chloromethyl-ethoxypyridine derivatives in synthetic chemistry (Dai Gui-yuan, 2003).

Halogenation Reactions

The compound serves as a starting point or intermediate in halogenation reactions. For instance, reactions of bromo-derivatives of ethoxypyridine with hydrochloric acid lead to various chloro- and hydroxypyridines, highlighting the role of chloromethyl-ethoxypyridine hydrochloride in facilitating halogen exchange and functional group transformations (H. J. Hertog & J. Bruyn, 2010).

properties

IUPAC Name

2-(chloromethyl)-3-ethoxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c1-2-11-8-4-3-5-10-7(8)6-9;/h3-5H,2,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEGRDWGRKYVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CC=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30607682
Record name 2-(Chloromethyl)-3-ethoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30607682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloromethyl-3-ethoxypyridine hydrochloride

CAS RN

62734-04-7
Record name 2-(Chloromethyl)-3-ethoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30607682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thionyl chloride (8 cc) was added over 8 minutes to a stirred solution of 3-ethoxy-2-hydroxymethylpyridine (5.6 g) in chloroform (60 cc) at room temperature. After 11/2 hrs the mixture was evaporated to dryness and the residue was recrystallised from 0.16 M ethanolic hydrogen chloride/diethyl ether (1:1) to give 2-chloromethyl-3-ethoxypyridine hydrochloride (6.5 g) m.p. 176°-179.5°. (decomp.).
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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